![molecular formula C14H14F3N3O3S B12279417 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole is a complex organic compound that features both azetidine and imidazole rings The presence of the trifluoromethoxy group and the benzenesulfonyl moiety adds to its chemical uniqueness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could yield a sulfide.
Scientific Research Applications
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, particularly in the development of new drugs.
Medicine: Its unique structure could make it a candidate for targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxy group but lacks the azetidine and imidazole rings.
Benzimidazole derivatives: These compounds share the imidazole ring and have various biological activities.
Uniqueness
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C14H14F3N3O3S |
|---|---|
Molecular Weight |
361.34 g/mol |
IUPAC Name |
1-[[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]imidazole |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)23-12-3-1-2-4-13(12)24(21,22)20-8-11(9-20)7-19-6-5-18-10-19/h1-6,10-11H,7-9H2 |
InChI Key |
QVXBIGBBQOPSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole](/img/structure/B12279345.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)
![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)
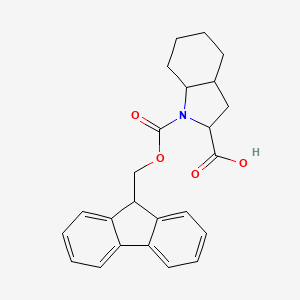
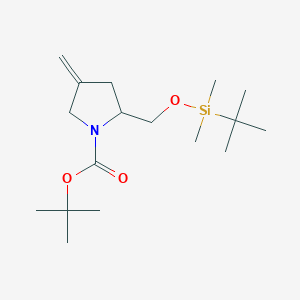
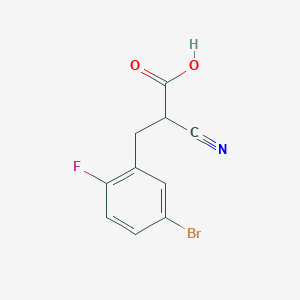
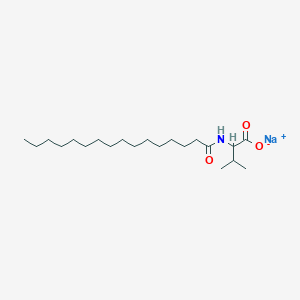
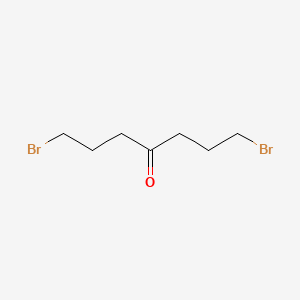
![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)

